
Tridecyl sulfate, monoethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl sulfate, monoethanolamine salt: is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This particular compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in various industrial and commercial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl sulfate, monoethanolamine salt typically involves the reaction of tridecyl alcohol with sulfur trioxide to form tridecyl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecyl alcohol is continuously fed and reacted with sulfur trioxide. The resulting tridecyl sulfate is then neutralized with monoethanolamine in a separate reactor. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tridecyl sulfate, monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonates, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tridecyl sulfate, monoethanolamine salt is used as a surfactant in various reactions and processes. It helps in the formation of emulsions and dispersions, which are essential in many chemical syntheses and formulations.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and other biological structures. It is also employed in the preparation of biological samples for analysis.
Medicine: In medicine, this compound is used in the formulation of pharmaceutical products, such as creams and ointments. Its emulsifying properties help in the uniform distribution of active ingredients.
Industry: In industrial applications, this compound is used in the production of detergents, cleaners, and personal care products. Its ability to lower surface tension makes it effective in removing dirt and grease.
Wirkmechanismus
The mechanism of action of tridecyl sulfate, monoethanolamine salt involves its interaction with the surface of substances. As a surfactant, it reduces the surface tension, allowing for better mixing and interaction between different phases. At the molecular level, it interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in cleaning and emulsifying applications.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Similar in structure but with a longer carbon chain.
Polyoxyethylene tridecyl ether sulfate: A non-ionic surfactant with similar emulsifying properties.
Uniqueness: Tridecyl sulfate, monoethanolamine salt is unique due to its specific combination of tridecyl sulfate and monoethanolamine. This combination provides a balance of hydrophilic and hydrophobic properties, making it highly effective in various applications. Its ability to form stable emulsions and dispersions sets it apart from other surfactants.
Eigenschaften
CAS-Nummer |
73003-73-3 |
|---|---|
Molekularformel |
C15H35NO5S |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-aminoethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;3-1-2-4/h2-13H2,1H3,(H,14,15,16);4H,1-3H2 |
InChI-Schlüssel |
VXHSSOYVFYWQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


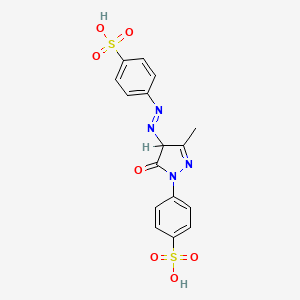
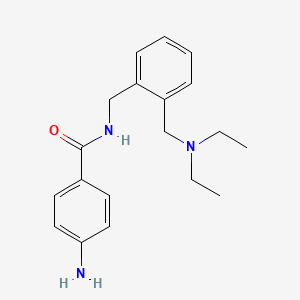
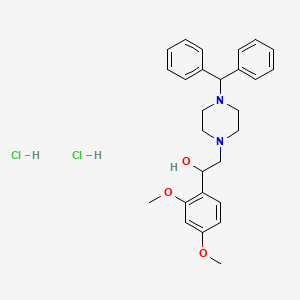
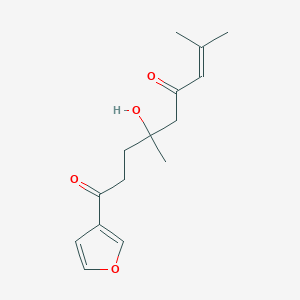
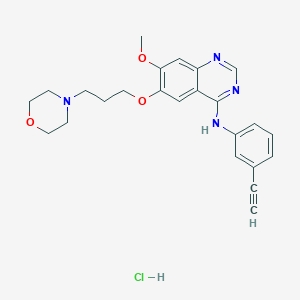

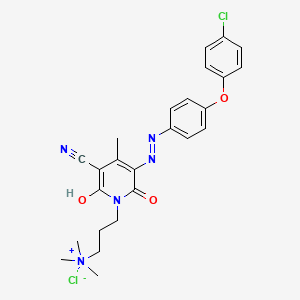
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

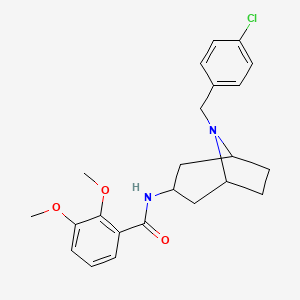
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
